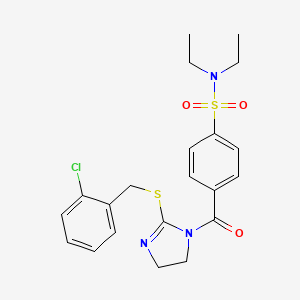
4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24ClN3O3S2 and its molecular weight is 466.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Sulfonamide group : Known for its antibacterial properties.
- Chlorobenzyl moiety : Contributes to the lipophilicity and biological interactions.
Its molecular formula is C19H22ClN3O2S, with a molecular weight of approximately 385.91 g/mol.
Research indicates that compounds containing imidazole and sulfonamide functionalities often exhibit diverse biological activities, including:
- Inhibition of enzyme activity : Particularly in pathways related to cancer proliferation.
- Antimicrobial properties : By interfering with bacterial folate synthesis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inhibiting the growth of various cancer cell lines, including colorectal cancer cells like SW480 and HCT116. The compound's mechanism includes:
- Inhibition of β-catenin signaling : This pathway is crucial for cancer cell proliferation. The compound was found to significantly reduce Wnt-dependent transcription, leading to decreased cell viability .
Antimicrobial Effects
The sulfonamide portion of the compound may contribute to antimicrobial activity by mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial growth. This activity has been supported by various studies demonstrating the effectiveness of similar sulfonamide derivatives against a range of bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | SW480 (colorectal cancer) | 2.0 | |
| Anticancer | HCT116 (colorectal cancer) | 0.12 | |
| Antimicrobial | Various bacterial strains | Varies |
Case Study: Colorectal Cancer Inhibition
In a study investigating new sulfonamide derivatives, the compound demonstrated significant inhibition of cell proliferation in xenograft models. The expression levels of Ki67, a marker for cell proliferation, were notably reduced in treated groups compared to controls. This suggests that the compound not only inhibits cancer cell growth but may also induce apoptosis through modulation of key signaling pathways associated with tumorigenesis .
Eigenschaften
IUPAC Name |
4-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S2/c1-3-24(4-2)30(27,28)18-11-9-16(10-12-18)20(26)25-14-13-23-21(25)29-15-17-7-5-6-8-19(17)22/h5-12H,3-4,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZRQKWNFJUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














